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Compound of Interest

Compound Name: Quinaldine

Cat. No.: B1664567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of
quinaldine (2-methylquinoline) and its various derivatives. The information presented herein is
intended to serve as a critical resource for researchers, scientists, and professionals involved in
drug development and chemical safety assessment. This document summarizes key
toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes
associated signaling pathways to facilitate a deeper understanding of the structure-toxicity
relationships within this class of compounds.

Acute Toxicity

The acute toxicity of quinaldine and its derivatives has been evaluated in various animal
models, primarily focusing on lethality (LD50), as well as dermal and ocular irritation.

Lethal Dose (LD50)

Quinaldine exhibits moderate acute toxicity following oral and dermal administration. The oral
LD50 in rats is reported to be 1230 mg/kg.[1][2][3][4][5][6][7] The dermal LD50 in rabbits is
1978 mg/kg (converted from 1870 uL/kg).[8][9] Several derivatives of quinaldine have also
been assessed for their acute toxicity. For instance, 2-methyl-8-hydroxyquinoline has an oral
LD50 in rats of 2125-2250 mg/kg.

Table 1: Acute Oral and Dermal Toxicity Data for Quinaldine and Its Derivatives
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Route of

Compound Test Species . . LD50 Reference(s)
Administration
uinaldine (2- 1]2][3][4][5]1[6
Q _ (_ Rat Oral 1230 mg/kg L]l
Methylquinoline) [7]
Quinaldine (2- ]
o Rabbit Dermal 1978 mg/kg [819]
Methylquinoline)
2-Methyl-8- 2125-2250
o Rat Oral
hydroxyquinoline mg/kg
Harmful if

] o swallowed, in
8-Nitroquinoline - - ) ) [6]
contact with skin,

or if inhaled

Harmful if
. - swallowed, in
5-Nitroquinoline - - _ _ [10]
contact with skin,

or if inhaled

Skin and Eye Irritation

Quinaldine is reported to be a strong irritant to mucous membranes and can cause skin and
eye irritation.[8][11] In rabbits, it has been shown to cause mild skin irritation after 24 hours of
exposure.[2][6]

Genotoxicity and Mutagenicity

The genotoxic potential of quinaldine and its derivatives has been investigated using both in
vitro and in vivo assays.

Ames Test

Quinaldine has been reported to be mutagenic for bacteria and/or yeast.[8] Specifically, it has
shown positive results in the Ames test with Salmonella typhimurium strain TA100 in the
presence of metabolic activation.[3] Studies on quinoline, the parent compound, also show
mutagenic activity in S. typhimurium TA100 with metabolic activation.[11] The mutagenicity of
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quinoline derivatives is influenced by the nature and position of substituents. For example, 6-
nitroquinoline, 8-nitroquinoline, 6-methylquinoline, and 8-hydroxyquinoline are mutagenic in the
Ames test.[12]

In Vivo Genotoxicity

In vivo studies on quinoline have shown positive results in a bone marrow micronucleus assay
in mice.[3] However, no in vivo genotoxicity data are available for 2-methylquinoline
(quinaldine) itself.[3] Studies on other quinoline derivatives, such as 8-hydroxyquinoline, did
not show a measurable effect on chromosome aberrations or sister chromatid exchanges in
mouse marrow cells.[1] In contrast, 4-nitroquinoline-1-oxide, a potent mutagenic and
carcinogenic quinoline derivative, is a strong inducer of both chromosome aberrations and
sister chromatid exchanges.[1]

Table 2: Genotoxicity of Quinaldine and Its Derivatives
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o typhimurium TA100, Positive [3]
Methylquinoline) )
with S9)
Quinaldine (2- Mutagenic for bacteria -
o Positive [8]
Methylquinoline) and/or yeast

Ames Test (S.
Quinoline typhimurium TA100, Positive [11]
with S9)

In vivo mouse bone

Quinoline marrow micronucleus Positive [3]
assay

6-Nitroquinoline Ames Test Mutagenic [12]

8-Nitroquinoline Ames Test Mutagenic [12]

6-Methylquinoline Ames Test Mutagenic [12]

8-Hydroxyquinoline Ames Test Mutagenic [12]

In vivo mouse marrow
8-Hydroxyquinoline cells (chromosome Negative [1]
aberrations, SCE)

. o In vivo mouse marrow
4-Nitroquinoline-1-

i cells (chromosome Positive [1]
oxide )
aberrations, SCE)
Mutagenicity in S.
Dichloroquinoline typhimurium TA98 and  Positive [7]
TA100
Carcinogenicity

While specific carcinogenicity data for quinaldine is limited, studies on its parent compound,
quinoline, and other derivatives provide valuable insights. Quinoline is classified as a Category
2 carcinogenic substance and is a known hepatocarcinogen in rats and mice.[3][13]
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Long-term studies on quinoline derivatives have shown varied carcinogenic potential. For
instance, 8-nitroquinoline induced forestomach tumors in both male and female rats.[12] In
contrast, 6-nitroquinoline only induced focal hyperplasia of the forestomach.[12] This highlights
the significant role of substituent position in determining the carcinogenic outcome.

Table 3: Carcinogenicity of Quinoline Derivatives

. Target L
Compound Test Species Finding Reference(s)
Organ(s)

Hepatocellular

adenomas and
Quinoline Rat, Mouse Liver carcinomas, [13]

hemangiosarcom

as

Squamous cell

8-Nitroquinoline Rat Forestomach papillomas and [12]
carcinomas
. o Focal
6-Nitroquinoline Rat Forestomach ) [12]
hyperplasia
Metabolism

The metabolism of quinaldine and its derivatives is a key factor in their toxicological profile,
often leading to the formation of reactive metabolites. In rabbits, subcutaneously injected
quinaldine is metabolized to 2-hydroxyquinaldine, 6-hydroxyquinaldine, and quinaldic acid,
which are then excreted in the urine.[1] However, when administered orally to rabbits,
quinaldine can be excreted unchanged.[1] The metabolism of quinoline 3-carboxamide
derivatives has been shown to be mediated by cytochrome P450 enzymes, leading to
hydroxylated and dealkylated metabolites.[2]

Molecular Toxicology and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of
quinaldine and its derivatives, with a focus on their impact on key cellular signaling pathways.
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Apoptosis and Cell Cycle Arrest

Several quinoline and quinolone derivatives have been shown to induce apoptosis in cancer
cells.[8] This can occur through the activation of both extrinsic (caspase-8) and intrinsic
(caspase-9) apoptotic pathways.[1] Some derivatives have been observed to cause cell cycle
arrest, particularly in the S phase, by intercalating with DNA.[8]

p53 Signaling Pathway

Quinacrine, a quinoline derivative, has been shown to activate the p53 signaling pathway, a
critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[14] Quinaldic
acid has also been found to induce changes in the expression of the p53 tumor suppressor
protein.[15]

MAP Kinase (MAPK) Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell
proliferation, differentiation, and apoptosis.[16][17] Certain quinolinone and naphthyridinone
derivatives have been identified as potent inhibitors of p38 MAP kinase, a key component of
this pathway.[18]

Below are diagrams illustrating some of the key signaling pathways affected by quinaldine and
its derivatives.
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Caption: Apoptosis induction by quinaldine derivatives.
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Caption: Activation of the p53 signaling pathway.
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Caption: Modulation of the MAP Kinase signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological assays cited in
this guide, based on OECD guidelines and common laboratory practices.
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Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity of a substance is typically determined using a limit test or a full study
design.

o Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are
commonly used.[19] Animals are acclimatized to laboratory conditions before the study.

e Housing and Feeding: Animals are housed in appropriate cages with controlled temperature
and humidity.[19] Food is withheld overnight before dosing, but water is available ad libitum.
[15]

o Dose Administration: The test substance is administered in a single dose by gavage.[15] The
volume administered is typically based on the animal's body weight. For a limit test, a dose
of 2000 mg/kg is often used.[15]

» Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.[15]

o Pathology: A gross necropsy is performed on all animals at the end of the study.

Animal Acclimatization P Fasting (overnight) | Dosing (single gavage) Clinical signs, body weight, mortaﬂy_» Observation (14 days) | Necropsy

Click to download full resolution via product page

Caption: Workflow for an acute oral toxicity study.

Ames Test (Bacterial Reverse Mutation Assay - OECD
471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

o Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in
the histidine or tryptophan operon, respectively.[20][21]
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» Metabolic Activation: The test is performed with and without a metabolic activation system
(S9 mix), which is a liver homogenate from rats or hamsters, to detect mutagens that require

metabolic activation.[20]
e Procedure:

o The tester strain, the test substance at various concentrations, and the S9 mix (if required)
are combined in a test tube.

o Molten top agar is added to the tube, and the mixture is poured onto a minimal glucose

agar plate.
o The plates are incubated at 37°C for 48-72 hours.

« Evaluation: A positive result is indicated by a dose-related increase in the number of
revertant colonies compared to the negative control.[22]
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Caption: Workflow for the Ames test.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and
aneugenic (chromosome-lagging) effects of a chemical.

o Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary
(CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[23][24]
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o Treatment: Cells are exposed to the test substance at a range of concentrations, with and
without metabolic activation (S9 mix).

e Cytokinesis Block: Cytochalasin B is often added to the cell cultures to block cytokinesis,
resulting in binucleated cells. This ensures that only cells that have undergone one nuclear
division are scored for micronuclei.[23][25]

e Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed,
and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

e Scoring: The frequency of micronucleated cells is determined by microscopic examination of
at least 2000 binucleated cells per concentration.[23] A significant, dose-related increase in
the frequency of micronucleated cells indicates a positive result.

Cell Culture |—>| Treatment with Test Compound (+/- S9) |—>| Add Cytochalasin B |—>| Incubation |—>| Harvest & Fix Cells |—>| Stain Cells |—>| Microsco pic Analysis (Score Micronucl lei)

Click to download full resolution via product page

Caption: Workflow for the in vitro micronucleus assay.

Conclusion

The toxicological profile of quinaldine and its derivatives is complex and highly dependent on
the specific chemical structure, including the nature and position of substituents on the
quinoline ring. Quinaldine itself exhibits moderate acute toxicity and is mutagenic in in vitro
assays. Its parent compound, quinoline, is a known carcinogen. Various derivatives of
quinaldine show a wide range of toxicological effects, from low toxicity to potent genotoxicity
and carcinogenicity.

The molecular mechanisms underlying the toxicity of these compounds are beginning to be
understood, with evidence pointing to the involvement of key signaling pathways such as those
regulated by p53 and MAP kinases, as well as the induction of apoptosis. This in-depth
technical guide provides a foundation for further research and risk assessment of this important
class of heterocyclic compounds. A thorough understanding of their toxicological profiles is
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essential for the safe development and use of quinaldine-based pharmaceuticals and other
chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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